molecular formula C19H24O5 B155101 Rubranol CAS No. 211126-61-3

Rubranol

Cat. No. B155101
CAS RN: 211126-61-3
M. Wt: 332.4 g/mol
InChI Key: KCWHZHZEQUHBCW-OAHLLOKOSA-N
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Description

Rubranol is a phenolic compound with the molecular formula C19H24O5 . It is a powder in physical form . It is sourced from the herbs of Alnus nepalensis .


Molecular Structure Analysis

The molecular structure of Rubranol consists of 19 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 332.4 g/mol . For a detailed molecular structure analysis, tools like MolView can be used.


Physical And Chemical Properties Analysis

Rubranol has a molecular weight of 332.4 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 611.1±55.0 °C at 760 mmHg . For a detailed analysis of physical and chemical properties, principles of physicochemical material properties and analysis techniques can be applied .

Mechanism of Action

Target of Action

Rubranol primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

Rubranol acts as an inhibitor of NOS . It inhibits the production of NO in activated macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Result of Action

The inhibition of NO production by Rubranol in activated macrophages can lead to a decrease in the inflammatory response . This could potentially be beneficial in conditions where the inflammatory response is excessive or damaging.

properties

IUPAC Name

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHZHZEQUHBCW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435472
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubranol

CAS RN

211126-61-3
Record name 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of rubranol and its derivatives?

A1: Rubranol, a diarylheptanoid, and its glycosylated derivatives, rubranosides A, B, C, and D, have been isolated from the bark of red alder (Alnus rubra) []. While the specific mechanisms of action remain under investigation, research suggests that rubranol and its derivatives exhibit potent antioxidant and anti-inflammatory properties [, ]. These properties are linked to their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and Nitroblue tetrazolium (NBT) superoxide, as well as inhibit nitric oxide (NO) production []. Further research is needed to fully understand their interactions with specific molecular targets and potential therapeutic applications.

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